Cas no 2171142-57-5 ((2S)-3-(dimethylamino)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopropanoic acid)

(2S)-3-(Dimethylamino)-2-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopropanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a dimethylamino group and a butynamido moiety, which enhance reactivity and selectivity in solid-phase peptide coupling reactions. The Fmoc protecting group ensures orthogonal deprotection under mild basic conditions, facilitating sequential peptide elongation. This compound is particularly valuable for introducing constrained alkynyl functionalities into peptide backbones, enabling further modifications via click chemistry. Its high purity and stability make it suitable for automated synthesizers, while its solubility in common organic solvents ensures efficient handling. The product is ideal for researchers developing structurally complex peptides or peptidomimetics with tailored properties.
(2S)-3-(dimethylamino)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopropanoic acid structure
2171142-57-5 structure
Product name:(2S)-3-(dimethylamino)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopropanoic acid
CAS No:2171142-57-5
MF:C24H25N3O5
Molecular Weight:435.472406148911
CID:5844845
PubChem ID:165534492

(2S)-3-(dimethylamino)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopropanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-3-(dimethylamino)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopropanoic acid
    • 2171142-57-5
    • (2S)-3-(dimethylamino)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]propanoic acid
    • EN300-1573749
    • インチ: 1S/C24H25N3O5/c1-27(2)14-21(23(29)30)26-22(28)12-7-13-25-24(31)32-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,20-21H,13-15H2,1-2H3,(H,25,31)(H,26,28)(H,29,30)/t21-/m0/s1
    • InChIKey: GMULDJBICBODKI-NRFANRHFSA-N
    • SMILES: O(C(NCC#CC(N[C@H](C(=O)O)CN(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 435.17942091g/mol
  • 同位素质量: 435.17942091g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 6
  • 重原子数量: 32
  • 回転可能化学結合数: 8
  • 複雑さ: 733
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 108Ų
  • XLogP3: 0.2

(2S)-3-(dimethylamino)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1573749-0.05g
(2S)-3-(dimethylamino)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]propanoic acid
2171142-57-5
0.05g
$2509.0 2023-06-05
Enamine
EN300-1573749-500mg
(2S)-3-(dimethylamino)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]propanoic acid
2171142-57-5
500mg
$2868.0 2023-09-24
Enamine
EN300-1573749-1000mg
(2S)-3-(dimethylamino)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]propanoic acid
2171142-57-5
1000mg
$2987.0 2023-09-24
Enamine
EN300-1573749-1.0g
(2S)-3-(dimethylamino)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]propanoic acid
2171142-57-5
1g
$2987.0 2023-06-05
Enamine
EN300-1573749-5.0g
(2S)-3-(dimethylamino)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]propanoic acid
2171142-57-5
5g
$8660.0 2023-06-05
Enamine
EN300-1573749-10.0g
(2S)-3-(dimethylamino)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]propanoic acid
2171142-57-5
10g
$12844.0 2023-06-05
Enamine
EN300-1573749-2500mg
(2S)-3-(dimethylamino)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]propanoic acid
2171142-57-5
2500mg
$5854.0 2023-09-24
Enamine
EN300-1573749-100mg
(2S)-3-(dimethylamino)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]propanoic acid
2171142-57-5
100mg
$2628.0 2023-09-24
Enamine
EN300-1573749-10000mg
(2S)-3-(dimethylamino)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]propanoic acid
2171142-57-5
10000mg
$12844.0 2023-09-24
Enamine
EN300-1573749-0.5g
(2S)-3-(dimethylamino)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]propanoic acid
2171142-57-5
0.5g
$2868.0 2023-06-05

(2S)-3-(dimethylamino)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopropanoic acid 関連文献

(2S)-3-(dimethylamino)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopropanoic acidに関する追加情報

Introduction to (2S)-3-(dimethylamino)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopropanoic acid (CAS No. 2171142-57-5)

(2S)-3-(dimethylamino)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopropanoic acid, also known by its CAS number 2171142-57-5, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a dimethylamino group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an acetylenic linkage. These features endow the molecule with a combination of chemical stability and functional versatility, making it a valuable intermediate in the synthesis of various bioactive compounds.

The Fmoc protecting group is particularly noteworthy for its utility in solid-phase peptide synthesis (SPPS). The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form complex peptides. This property has made (2S)-3-(dimethylamino)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopropanoic acid an essential building block in the development of peptide-based therapeutics and diagnostic tools.

Recent studies have highlighted the potential of this compound in various biomedical applications. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties. The researchers found that the dimethylamino group and the acetylenic linkage play crucial roles in modulating the biological activity of the molecule, suggesting that these structural elements could be optimized to enhance therapeutic efficacy.

In another study, researchers at the University of California, San Francisco, investigated the use of (2S)-3-(dimethylamino)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopropanoic acid as a scaffold for developing novel antibiotics. The team reported that by modifying the acetylenic linkage and introducing various functional groups, they were able to create compounds with enhanced antibacterial activity against multidrug-resistant pathogens. This finding underscores the potential of this compound as a platform for antibiotic discovery and development.

The chemical stability and functional versatility of (2S)-3-(dimethylamino)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopropanoic acid also make it an attractive candidate for use in drug delivery systems. A recent review article in Advanced Drug Delivery Reviews discussed the application of this compound in the design of prodrugs and targeted drug delivery vehicles. The authors highlighted how the Fmoc protecting group can be used to mask reactive functional groups until they reach their intended site of action, thereby reducing side effects and improving therapeutic outcomes.

In addition to its pharmaceutical applications, (2S)-3-(dimethylamino)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopropanoic acid has also been explored for its potential in materials science. Researchers at MIT have reported that this compound can be used as a building block for creating self-assembling nanostructures with unique optical and electronic properties. These nanostructures have shown promise in applications such as photovoltaics and biosensors.

The synthesis of (2S)-3-(dimethylamino)-2-4-{(9H-fluoren-9-yloxycarbonyl)amino}buta-nediamide propanoic acid typically involves several steps, including the protection of amino groups with Fmoc, the introduction of the dimethylamino group, and the formation of the acetylenic linkage. Advanced synthetic techniques such as transition metal-catalyzed coupling reactions have been employed to optimize these processes, leading to higher yields and purer products.

In conclusion, (2S)-3-(dimethylamino)-2-4-{(9H-fluoren-9-yloxycarbonyl)amino}buta-nediamide propanoic acid (CAS No. 2171142-57-5) is a versatile compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique structural features and chemical properties make it an important intermediate in the development of novel therapeutics and advanced materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern scientific endeavors.

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